N-(2-Aminoethyl)thiophene-2-sulfonamide

Tumor Imaging Carbonic Anhydrase IX Hypoxia Targeting

N-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) delivers dual functionality critical for targeted chemical biology: a sulfonamide warhead that binds carbonic anhydrase IX (CA9) overexpressed in hypoxic tumors, and a primary amine on a flexible ethyl linker for direct, one-step conjugation to chelators (DOTA), fluorophores, or biotin. Generic thiophene-2-sulfonamide or 5-methyl analogs lack this reactive handle, making ATS uniquely suited for building CA9-targeted imaging probes, PROTAC ligands, and affinity pull-down reagents. Supplied as the hydrochloride salt with ≥95% purity, it eliminates the need for pre-functionalization steps, accelerating your probe development workflow.

Molecular Formula C6H10N2O2S2
Molecular Weight 206.3 g/mol
Cat. No. B13217037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)thiophene-2-sulfonamide
Molecular FormulaC6H10N2O2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NCCN
InChIInChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2
InChIKeyJUZXTVXXQHTAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)thiophene-2-sulfonamide: Procurement-Ready Sulfonamide for Carbonic Anhydrase Targeting and Chemical Derivatization


N-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) is a thiophene-based primary sulfonamide featuring a terminal primary amine on a flexible ethyl linker. This compound belongs to the aromatic sulfonamide class and is commercially available as the hydrochloride salt from multiple vendors including Sigma-Aldrich and Enamine [1]. Its sulfonamide group enables coordination with the active-site zinc ion in carbonic anhydrase (CA) enzymes, while the primary amine provides a reactive handle for downstream functionalization such as bioconjugation or chelator attachment [2].

Why N-(2-Aminoethyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamide Analogs


Thiophene sulfonamides are not interchangeable due to pronounced structure-activity divergence driven by ring position and substitution pattern. Early SAR studies established that 5-aminothiophene-2-sulfonamide exhibits superior bacterial growth inhibition compared to the 4-amino isomer, and 5-nitro substitution confers bactericidal activity at very low concentrations relative to the amino counterparts [1]. In the carbonic anhydrase field, 5-substituted thiophene-2-sulfonamides display isozyme selectivity profiles (hCA I, II, IX, XII) that vary by orders of magnitude depending on the 5-position substituent [2]. Crucially, the aminoethyl side chain of ATS is the functional anchor that enables downstream conjugation chemistry—a capability entirely absent in simpler analogs like thiophene-2-sulfonamide or 5-methylthiophene-2-sulfonamide. Substituting ATS with a generic thiophene sulfonamide lacking this primary amine handle would forfeit the compound's primary utility as a derivatizable CA-targeting scaffold.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)thiophene-2-sulfonamide Versus Closest Analogs


In Vivo Tumor Targeting: ATS Enables Colorectal Cancer Imaging via CA9 Binding

ATS demonstrates quantifiable in vivo tumor retention superior to non-ATS control in HCT-15 colorectal cancer xenografts. The study compared indium-111 labeled ATS versus a non-ATS control, showing markedly enhanced radioisotope signal in tumor tissues [1]. The 5-(2-aminoethyl) substitution on the thiophene ring is essential for CA9 binding under hypoxic conditions, a property not present in unsubstituted thiophene-2-sulfonamide analogs.

Tumor Imaging Carbonic Anhydrase IX Hypoxia Targeting

Functional Differentiation: ATS Provides Conjugation-Ready Primary Amine Handle

The N-(2-aminoethyl) substituent on ATS is a primary amine that enables covalent attachment of chelators, fluorophores, or biotin, whereas generic thiophene-2-sulfonamide lacks any reactive handle for derivatization. This structural feature was explicitly exploited in the 111In-labeling study to create a tumor-imaging probe [1]. The comparator class—unsubstituted or alkyl-substituted thiophene-2-sulfonamides—offers only CA inhibitory activity without conjugation utility, limiting their application scope to simple enzyme inhibition assays.

Chemical Biology Bioconjugation Probe Development

Carbonic Anhydrase Isozyme Selectivity Profile: 5-Position Substitution Drives Differential Inhibition

Thiophene-2-sulfonamides with 5-position substitution exhibit a broad inhibitory range against human CA isoforms, with IC50 values spanning 23.4 nM to 1.405 μM for hCA-II depending on the substituent [1]. The 5-aminoethyl group in ATS confers CA9 binding under hypoxia [2], whereas 5-substituted-benzylsulfanyl derivatives show potent inhibition against tumor-associated isoforms hCA IX and XII [3]. This demonstrates that the 5-position substitution is a critical determinant of isozyme selectivity and potency—a property that varies substantially across the analog space and cannot be inferred from unsubstituted thiophene-2-sulfonamide.

Enzyme Inhibition CA Isozymes Structure-Activity Relationship

Bacterial Growth Inhibition: 5-Position Substitution Pattern Dictates Potency

Classical SAR studies established that 5-aminothiophene-2-sulfonamide is a superior bacterial growth inhibitor compared to sulfanilamide, and the 5-nitro analog is bactericidal at very low concentrations while the 4-amino isomer is significantly less active [1]. The mechanism involves intracellular folate biosynthesis inhibition, reversible by folic acid or PABA [1]. This established SAR demonstrates that even minor positional isomerism (5- vs. 4-substitution) produces quantifiable activity divergence, reinforcing the non-interchangeability of thiophene sulfonamide analogs.

Antibacterial Folate Biosynthesis PABA Antagonism

Procurement-Ready Form: Hydrochloride Salt Offers Enhanced Stability and Handling

ATS is commercially available as the hydrochloride salt (CAS 1423032-29-4) from established chemical suppliers , whereas many analog thiophene sulfonamides are available only as free bases requiring in-house salt formation. The hydrochloride form provides improved aqueous solubility and enhanced bench stability, with specified purity of 95% and full characterization including LogP (-0.65), H-bond acceptors (3), and donors (2) .

Compound Sourcing Salt Form Stability

Recommended Research Applications for N-(2-Aminoethyl)thiophene-2-sulfonamide Based on Validated Evidence


Tumor Hypoxia Imaging Probe Development

ATS serves as a CA9-targeting scaffold for developing nuclear imaging probes. Its aminoethyl side chain enables conjugation of metal chelators (e.g., DOTA) for radioisotope labeling with 111In or 68Ga, while the sulfonamide group directs binding to CA9 overexpressed in hypoxic tumor regions. This application is supported by in vivo evidence showing enhanced tumor retention of 111In-labeled ATS in colorectal cancer xenografts [1].

Fluorescent CA9 Reporter Synthesis

The primary amine handle on ATS permits covalent attachment of fluorophores (e.g., FITC, Cy5, BODIPY) for generating fluorescent CA9 reporters. These probes can be used for in vitro hypoxia detection in cancer cell lines and for competition binding assays to screen novel CA9 inhibitors. The validated CA9 binding under hypoxia [1] ensures the scaffold maintains target engagement post-conjugation.

Carbonic Anhydrase Isozyme Selectivity Profiling

ATS is suitable as a reference compound in CA isozyme selectivity studies, particularly for comparing hCA IX/XII (tumor-associated) versus hCA I/II (cytosolic) inhibition profiles. Its 5-aminoethyl substitution represents one point in the broader SAR landscape of 5-substituted thiophene-2-sulfonamides, which show IC50 values ranging from low nanomolar to micromolar across isoforms [1]. This enables comparative evaluation of novel analogs.

Chemical Biology Tool Compound Synthesis

The dual functionality of ATS—CA-binding sulfonamide plus conjugation-ready amine—makes it a versatile building block for synthesizing chemical biology tools such as biotinylated probes for pull-down assays, affinity chromatography resins, or PROTAC ligands targeting CA9 for degradation. No additional functionalization steps are required to introduce a reactive handle, unlike unsubstituted thiophene-2-sulfonamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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